molecular formula C8H9FN2O2 B13220965 Methyl 2-fluoro-3-hydrazinylbenzoate

Methyl 2-fluoro-3-hydrazinylbenzoate

Cat. No.: B13220965
M. Wt: 184.17 g/mol
InChI Key: XFJUIHRFJZDQEU-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-3-hydrazinylbenzoate (, Molecular Formula: C 8 H 9 FN 2 O 2 ) is a fluorinated benzoate ester derivative featuring a reactive hydrazinyl group . This structure makes it a valuable synthetic intermediate and building block in medicinal chemistry and organic synthesis, particularly for constructing nitrogen-containing heterocycles. The presence of both the hydrazine moiety and the fluorine atom on the aromatic ring allows this compound to serve as a key precursor in the design and synthesis of more complex molecules . Compounds with hydrazinyl substituents are frequently employed in the development of novel thiazole and pyrazoline derivatives, which are heterocyclic scaffolds of significant research interest due to their broad biological activities . Research on analogous structures has demonstrated potential in antimicrobial and antitumor applications . For instance, hydrazine-containing intermediates are used to create molecules that act as inhibitors of bacterial tyrosyl-tRNA synthetase (TyrRS), a validated antibacterial target . Furthermore, fluorinated heterocycles derived from similar building blocks have shown promising cytotoxic activity against human hepatocellular carcinoma cell lines (HepG2) . This chemical is intended for research purposes as a fundamental material in the discovery and development of new pharmaceutical and agrochemical agents. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

methyl 2-fluoro-3-hydrazinylbenzoate

InChI

InChI=1S/C8H9FN2O2/c1-13-8(12)5-3-2-4-6(11-10)7(5)9/h2-4,11H,10H2,1H3

InChI Key

XFJUIHRFJZDQEU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)NN)F

Origin of Product

United States

Synthetic Methodologies for Methyl 2 Fluoro 3 Hydrazinylbenzoate and Its Analogues

Established Synthetic Pathways to Methyl Benzoate (B1203000) Derivatives

The traditional synthesis of methyl 2-fluoro-3-hydrazinylbenzoate relies on a sequence of well-established chemical transformations. The general strategy involves the initial construction of a substituted methyl benzoate core, followed by the introduction of the hydrazine (B178648) functional group.

Esterification Routes

The initial step in the synthesis is typically the esterification of the corresponding carboxylic acid, in this case, a substituted benzoic acid. A common and straightforward method for this transformation is the Fischer-Speier esterification. This acid-catalyzed reaction involves treating the carboxylic acid with an excess of alcohol, which serves as both the reactant and the solvent, in the presence of a strong acid catalyst.

A plausible starting material for the synthesis of this compound is 2-fluoro-3-nitrobenzoic acid. The esterification of this precursor to yield methyl 2-fluoro-3-nitrobenzoate can be achieved by refluxing it in methanol (B129727) with a catalytic amount of a strong acid like sulfuric acid. The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and facilitates nucleophilic attack by methanol. The subsequent elimination of a water molecule yields the desired methyl ester.

Alternative esterification methods include the use of reagents like thionyl chloride or oxalyl chloride to convert the carboxylic acid into a more reactive acyl chloride, which then readily reacts with methanol to form the ester.

Starting Material Reagents Product Key Features
2-Fluoro-3-nitrobenzoic acidMethanol, Sulfuric Acid (catalytic)Methyl 2-fluoro-3-nitrobenzoateFischer-Speier esterification; excess methanol used as solvent.
2-Fluoro-3-nitrobenzoic acidThionyl Chloride, then MethanolMethyl 2-fluoro-3-nitrobenzoateFormation of an intermediate acyl chloride; generally high-yielding.

Introduction of the Hydrazine Moiety

With the methyl benzoate framework in place, the next critical step is the introduction of the hydrazine group at the C-3 position of the benzene (B151609) ring. This is typically achieved through a two-step sequence starting from the corresponding nitro compound, methyl 2-fluoro-3-nitrobenzoate.

First, the nitro group is reduced to a primary amine. This reduction can be accomplished using various reagents, with common choices being catalytic hydrogenation (e.g., using palladium on carbon as a catalyst and hydrogen gas) or metal-acid combinations (e.g., tin or iron in the presence of hydrochloric acid). Catalytic hydrogenation is often preferred due to its clean reaction profile and high yields. This step yields methyl 2-fluoro-3-aminobenzoate.

The second step involves the conversion of the primary amino group into a hydrazine. A standard laboratory method for this transformation is diazotization followed by reduction. The amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0-5 °C). This reaction forms a diazonium salt intermediate. The diazonium salt is then reduced to the corresponding hydrazine. A common reducing agent for this purpose is stannous chloride (tin(II) chloride) in an acidic medium.

An alternative, more direct approach for the synthesis of some aromatic hydrazines involves the nucleophilic aromatic substitution of a highly activated aryl halide with hydrazine hydrate. However, this method is generally limited to substrates with strong electron-withdrawing groups ortho and para to the leaving group.

Intermediate Reagents Product Reaction Type
Methyl 2-fluoro-3-nitrobenzoateH₂, Pd/CMethyl 2-fluoro-3-aminobenzoateCatalytic Hydrogenation
Methyl 2-fluoro-3-aminobenzoate1. NaNO₂, HCl (0-5 °C) 2. SnCl₂This compoundDiazotization and Reduction

Novel Synthetic Approaches and Route Optimization Strategies

In recent years, there has been a significant drive towards developing more efficient, environmentally friendly, and safer chemical syntheses. These principles are being applied to the synthesis of aromatic compounds like this compound, leading to the exploration of novel synthetic approaches and route optimization strategies.

Exploration of Green Chemistry Techniques

Green chemistry principles focus on reducing or eliminating the use and generation of hazardous substances. In the context of synthesizing this compound, this can involve several strategies.

One area of focus is the use of greener solvents. Traditional organic solvents can be replaced with more environmentally benign alternatives such as water, ethanol, or supercritical fluids. For instance, some hydrazone syntheses, which are related to hydrazine chemistry, have been successfully carried out in aqueous media.

Another green approach is the development of catalytic reactions that replace stoichiometric reagents. For example, the use of heterogeneous catalysts for the reduction of nitro groups or the synthesis of amines can simplify product purification and allow for catalyst recycling. Research has explored the use of supported palladium catalysts for the synthesis of anilines from various precursors.

Mechanochemical synthesis, which involves conducting reactions in the solid state by grinding, is another emerging green technique. This method can significantly reduce or eliminate the need for solvents. Mechanochemical methods have been successfully applied to the synthesis of hydrazones, suggesting potential applicability to the synthesis of their hydrazine precursors.

Microwave-Assisted and Ultrasound-Assisted Synthesis

Microwave and ultrasound irradiation are powerful tools for accelerating chemical reactions. These techniques can lead to significantly shorter reaction times, higher yields, and improved product purity compared to conventional heating methods.

Microwave-assisted organic synthesis (MAOS) has been successfully employed for a variety of reactions relevant to the synthesis of this compound. For example, microwave irradiation has been used to expedite the synthesis of anilines from aryl halides and the formation of hydrazones. The rapid and efficient heating provided by microwaves can overcome activation energy barriers and enhance reaction rates.

Similarly, ultrasound-assisted synthesis utilizes the energy of acoustic cavitation to promote chemical reactions. This technique has been shown to be effective in various organic transformations, including the synthesis of methyl esters of carboxylic acids and other heterocyclic compounds. The application of ultrasound could potentially accelerate the esterification or the reduction steps in the synthesis of the target molecule.

Technique Potential Application in Synthesis Advantages
Microwave-Assisted SynthesisEsterification, Nitro Reduction, Hydrazone formation (related)Rapid heating, shorter reaction times, higher yields.
Ultrasound-Assisted SynthesisEsterification, Reduction of diazonium salts (related)Enhanced reaction rates, milder conditions.

Catalyst Development for Enhanced Reaction Efficiency

The development of new and improved catalysts is a cornerstone of modern organic synthesis. For the synthesis of this compound, catalyst development can impact several key steps.

In the esterification step, solid acid catalysts are being explored as recyclable and less corrosive alternatives to traditional mineral acids like sulfuric acid. Materials such as zirconium-based solid acids have shown promise in catalyzing the esterification of benzoic acids.

For the crucial step of converting the aniline (B41778) to a hydrazine, research is ongoing to develop more efficient and safer methods. This includes the development of new catalytic systems for the diazotization and subsequent reduction of the diazonium salt. While traditional methods often rely on stoichiometric reducing agents like stannous chloride, catalytic approaches could offer a more atom-economical and environmentally friendly alternative. Furthermore, advancements in flow chemistry are enabling safer handling of potentially unstable intermediates like diazonium salts by generating and immediately using them in a continuous process. This approach minimizes the accumulation of hazardous intermediates and allows for better control over reaction parameters.

The direct synthesis of anilines and other amino compounds using novel catalytic systems is also an active area of research. For instance, palladium-catalyzed methods for the direct conversion of phenols to primary anilines using hydrazine have been reported, offering a potential alternative route to key intermediates.

Precursors and Intermediate Derivatization Strategies

The creation of this compound hinges on the careful selection and modification of precursor molecules. The following sections detail established and potential strategies for its synthesis, highlighting the key chemical transformations involved.

Synthesis from Nitrobenzoic Acid Derivatives

A primary and well-documented route to this compound involves the use of nitrobenzoic acid derivatives as starting materials. This multi-step process typically begins with the synthesis of a key intermediate, Methyl 2-fluoro-3-nitrobenzoate, which then undergoes further transformations to introduce the hydrazinyl moiety.

The synthesis of the nitroaromatic precursor can be achieved through several methods. One common approach starts with the nitration of a suitable benzoic acid derivative. For instance, 2,6-dichlorobenzoic acid can be nitrated to form 2,6-dichloro-3-nitrobenzoic acid. researchgate.net This is followed by esterification with methanol, typically under acidic conditions, to yield the corresponding methyl ester. Subsequent selective fluorination can then replace one of the chloro groups with a fluorine atom, leading to the formation of a chloro-fluoro-nitrobenzoate intermediate, which can then be converted to Methyl 2-fluoro-3-nitrobenzoate. researchgate.net

Alternatively, 2-fluoro-3-nitrobenzoic acid can be directly synthesized and then esterified. One synthetic route to this acid starts from o-methylphenol, which undergoes nitration, chlorination of the hydroxyl group, fluorination, and finally oxidation of the methyl group to a carboxylic acid. nih.gov The resulting 2-fluoro-3-nitrobenzoic acid can be esterified using methanol in the presence of a catalyst such as concentrated sulfuric acid or by conversion to the acyl chloride with a reagent like oxalyl chloride followed by reaction with methanol. thieme-connect.de

Once Methyl 2-fluoro-3-nitrobenzoate is obtained, the synthesis proceeds through the reduction of the nitro group to an amino group, forming Methyl 2-fluoro-3-aminobenzoate. researchgate.net This reduction is a standard transformation in organic synthesis and can be accomplished using various reagents, such as catalytic hydrogenation.

The final step in this sequence is the conversion of the amino group of Methyl 2-fluoro-3-aminobenzoate into a hydrazinyl group. This is typically achieved through a two-step process involving diazotization followed by reduction. The amino group is first treated with a source of nitrous acid, such as sodium nitrite in an acidic medium, to form a diazonium salt. This intermediate is then reduced to the corresponding hydrazine. Common reducing agents for this transformation include stannous chloride or sodium sulfite. wipo.int This sequence provides a reliable pathway to the target molecule, this compound.

Precursor/IntermediateReagents and ConditionsProduct
2,6-Dichlorobenzoic acid1. Fuming nitric acid, concentrated sulfuric acid (Nitration) 2. Methanol, concentrated sulfuric acid (Esterification) 3. Fluorinating agent (Selective fluorination) 4. Reducing agent (e.g., catalytic hydrogenation)Methyl 2-fluoro-3-aminobenzoate
o-Methylphenol1. Nitration 2. Chlorination 3. Fluorination 4. Oxidation2-Fluoro-3-nitrobenzoic acid
2-Fluoro-3-nitrobenzoic acidMethanol, concentrated H2SO4 or Oxalyl chloride then MethanolMethyl 2-fluoro-3-nitrobenzoate
Methyl 2-fluoro-3-nitrobenzoateReducing agent (e.g., catalytic hydrogenation)Methyl 2-fluoro-3-aminobenzoate
Methyl 2-fluoro-3-aminobenzoate1. Sodium nitrite, acid (Diazotization) 2. Reducing agent (e.g., stannous chloride, sodium sulfite)This compound

Manipulation of Related Thioether Intermediates

The synthesis of fluorinated aryl hydrazines through the manipulation of thioether intermediates is a less commonly documented approach compared to the derivatization of nitroaromatics. Thioethers are often utilized in organic synthesis as protecting groups for thiols, and their direct conversion to hydrazinyl groups on an aromatic ring is not a standard transformation. thieme-connect.de

However, the versatility of organosulfur chemistry could potentially offer novel, albeit more complex, synthetic routes. For instance, a thioether group on an aromatic ring can be oxidized to a sulfoxide (B87167) or a sulfone, which can act as leaving groups in nucleophilic aromatic substitution reactions. In principle, a suitably activated aryl sulfone could be displaced by a hydrazine derivative. This strategy would require careful selection of the substrate, reaction conditions, and the specific hydrazine nucleophile to achieve the desired transformation and avoid side reactions.

Another speculative approach could involve the use of a thioether as a directing group to facilitate ortho-lithiation or other forms of C-H activation. The resulting organometallic intermediate could then, in theory, be quenched with an electrophilic nitrogen source that could be further elaborated into a hydrazinyl group.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR data for Methyl 2-fluoro-3-hydrazinylbenzoate was found in the public domain.

Specific ¹H NMR spectral data, including chemical shifts, coupling constants, and signal multiplicities for this compound, are not available in the reviewed sources.

Detailed ¹³C NMR data, which would provide information on the chemical environment of each carbon atom in this compound, could not be located.

No studies employing advanced 2D NMR techniques for the structural elucidation of this compound have been published.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound, which would identify its characteristic vibrational modes and functional groups, is not publicly available.

Mass Spectrometry Techniques

While predicted mass-to-charge ratios for various adducts of this compound are available, experimental mass spectrometry data has not been reported. uni.lu

There are no published ESI-MS spectra for this compound to confirm its molecular weight and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful technique for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of a compound. For this compound, HRMS analysis is critical to verify the presence and ratio of its constituent atoms.

Predicted HRMS Data for this compound Adducts

AdductPredicted m/z
[M+H]+185.07208
[M+Na]+207.05402
[M-H]-183.05752
[M+NH4]+202.09862
[M+K]+223.02796
[M]+184.06425

This table is based on predicted data and serves as a reference for expected experimental outcomes.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals. The wavelengths at which absorption occurs (λmax) are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

For this compound, the aromatic ring and the hydrazinyl and ester functional groups are expected to give rise to characteristic absorption bands in the UV region. The position and intensity of these bands are sensitive to the molecular environment and can be influenced by factors such as solvent polarity. While specific experimental spectra for this compound are not detailed in the available research, analysis of structurally similar aromatic hydrazines would suggest characteristic π→π* and n→π* transitions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

A single-crystal X-ray diffraction study of this compound would reveal the exact spatial orientation of the fluoro, hydrazinyl, and methyl ester substituents on the benzene (B151609) ring. It would also elucidate the crystal packing and any non-covalent interactions that stabilize the crystal lattice. Such information is fundamental to understanding the compound's solid-state properties. However, at present, there are no publicly available crystallographic data for this specific compound.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared to the theoretically calculated values based on the compound's proposed molecular formula. A close agreement between the found and calculated values serves as strong evidence for the compound's purity and elemental composition.

For this compound, with a molecular formula of C8H9FN2O2, the theoretical elemental composition can be calculated. Experimental verification of these percentages is a standard procedure in the characterization of a newly synthesized compound.

Theoretical Elemental Composition of this compound

ElementSymbolAtomic MassMolar Mass ( g/mol )Percentage
CarbonC12.01196.08852.17%
HydrogenH1.0089.0724.93%
FluorineF18.99818.99810.32%
NitrogenN14.00728.01415.22%
OxygenO15.99931.99817.38%

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine molecular geometries, vibrational frequencies, and energies of molecules. DFT calculations, such as those using the B3LYP hybrid functional, are instrumental in optimizing molecular structures to find the most stable energetic conformations. nih.govresearchgate.net

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding its reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests the molecule is more reactive. researchgate.netresearchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated from DFT calculations to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net

While DFT is a powerful tool for such predictions, specific studies detailing the electronic structure and energetics of Methyl 2-fluoro-3-hydrazinylbenzoate are not extensively available in the public literature. However, the application of DFT to similar aromatic compounds allows for a theoretical framework for how such an analysis would proceed.

Table 1: Key Parameters Obtainable from DFT Calculations

Parameter Significance
Optimized Molecular Geometry Predicts the most stable 3D arrangement of atoms.
HOMO Energy Relates to the electron-donating ability of the molecule.
LUMO Energy Relates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap Indicates chemical reactivity and stability.

| Molecular Electrostatic Potential | Visualizes charge distribution and reactive sites. |

Molecular Orbital (MO) Theory and Semiempirical Methods

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, combining atomic orbitals to form molecular orbitals that span the entire molecule. While highly accurate, ab initio MO methods can be computationally expensive. Semiempirical methods, such as PM3, AM1, and MNDO, offer a computationally less demanding alternative. researchgate.net These methods are built on the Hartree-Fock formalism but incorporate approximations and empirical parameters from experimental data to simplify calculations. researchgate.netresearchgate.net

Semiempirical methods are particularly valuable for studying large molecules where ab initio methods would be too costly. researchgate.net They can provide reasonably accurate geometries and electronic properties, making them useful for initial screenings before employing more rigorous computational techniques. researchgate.netresearchgate.net For instance, the ZINDO method is specifically parameterized for calculating electronic spectra (UV-Visible). researchgate.net Although these methods are widely applied, specific semiempirical studies on this compound are not detailed in the available literature.

Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for mapping potential reaction pathways and identifying the associated transition states. By calculating the potential energy surface for a given reaction, researchers can determine the energy barriers (activation energies) that must be overcome for a reaction to proceed. nih.gov

Methods like DFT are used to locate the structures of transition states, which are the highest energy points along a reaction coordinate. Vibrational frequency calculations are then performed to confirm the nature of these stationary points; a transition state is characterized by having exactly one imaginary frequency. nih.gov This type of analysis provides crucial insights into reaction mechanisms and kinetics. While this is a standard computational practice, specific predicted reaction pathways for this compound have not been documented in surveyed sources.

Conformational Analysis and Intermolecular Interactions

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For substituted benzoate (B1203000) esters, the orientation of the ester group relative to the benzene (B151609) ring is a key conformational feature. In related molecules like methyl 2-fluorobenzoate, studies have shown a preference for planar conformations, with the trans (C=O•••F) conformer being more stable. rsc.org The presence of the hydrazinyl group at the 3-position in this compound would introduce additional conformational possibilities and potential for intramolecular hydrogen bonding, which could significantly influence the preferred geometry.

The study of intermolecular interactions is crucial for understanding how molecules arrange themselves in a condensed phase, such as in a crystal. Computational techniques like Hirshfeld surface analysis can be used to visualize and quantify various types of intermolecular contacts, including hydrogen bonds (e.g., N-H•••O) and other weak interactions that stabilize the crystal structure. mdpi.com

Table 2: Types of Intermolecular Interactions Analyzed Computationally

Interaction Type Description
Hydrogen Bonding Strong directional interaction involving a hydrogen atom bonded to an electronegative atom (N, O) and another nearby electronegative atom.
Halogen Bonding A non-covalent interaction involving a halogen atom as an electrophilic species.
π-π Stacking Attractive interaction between aromatic rings.

| van der Waals Forces | Weak, non-specific attractions and repulsions between atoms. |

In Silico Approaches to Molecular Design and Derivatization

In silico molecular design uses computational modeling to predict the properties of novel molecules before they are synthesized in a laboratory. This approach accelerates the discovery of new compounds with desired characteristics by allowing for the rapid screening of virtual libraries of derivatives.

Starting with a core structure like this compound, computational methods can be used to explore how modifications to its functional groups would affect its electronic properties, reactivity, and potential biological activity. For example, DFT calculations can predict how adding or changing substituents on the phenyl ring or the hydrazinyl group would alter the molecule's HOMO-LUMO gap or its electrostatic potential. researchgate.net This allows chemists to prioritize the synthesis of derivatives that are most likely to exhibit the desired properties, saving significant time and resources.

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Methyl 2-fluoro-3-hydrazinylbenzoate as a Versatile Synthetic Building Block

The strategic placement of three distinct functional groups—ester, fluoro, and hydrazinyl—on the benzene (B151609) ring makes this compound a highly adaptable precursor for a wide range of chemical transformations. The fluorine atom can influence the molecule's electronic properties and metabolic stability, while the ester and hydrazinyl groups serve as reactive handles for further molecular elaboration.

Precursor in the Synthesis of Complex Organic Molecules

The hydrazinyl moiety of this compound is particularly reactive, serving as a potent nucleophile. This functionality is key to its role in building more complex molecular architectures. In organic synthesis, it can readily participate in condensation reactions with carbonyl compounds to form hydrazones, which are stable intermediates that can be further cyclized or functionalized.

For instance, the development of precursors for fluoroquinolones, a major class of antibiotics, often involves the synthesis of substituted quinoline-3-carboxylates. mdpi.com The core structure of these precursors can be assembled through multi-step synthetic sequences where a fluorinated aniline (B41778) or a related derivative is a critical starting material. While not a direct example, the structural motifs present in this compound are analogous to those used in the synthesis of such complex heterocyclic systems, highlighting its potential as a precursor for novel pharmaceutical agents. The presence of the fluoro group is particularly significant, as it is a common feature in many modern pharmaceuticals, enhancing their biological activity and pharmacokinetic properties.

Role in the Derivatization of Active Pharmaceutical Ingredients (APIs)

The derivatization of existing Active Pharmaceutical Ingredients (APIs) is a common strategy in medicinal chemistry to improve efficacy, selectivity, or pharmacokinetic profiles. The reactive hydrazinyl group of this compound makes it an excellent candidate for coupling with APIs that contain accessible carbonyl groups (ketones or aldehydes) or other suitable electrophilic sites.

Development of Novel Heterocyclic Scaffolds and Derivatives

One of the most powerful applications of this compound is in the synthesis of novel heterocyclic compounds. The hydrazinyl group is a key component in the construction of various nitrogen-containing ring systems, many of which form the core of medicinally important molecules.

Synthesis of Pyrazoline Derivatives

Pyrazolines, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are well-known for their broad spectrum of biological activities. nih.gov The synthesis of 2-pyrazolines is frequently achieved through the condensation reaction of a hydrazine (B178648) with an α,β-unsaturated ketone (a chalcone). sci-hub.sedergipark.org.trrevistabionatura.org

In this reaction, the hydrazinyl group of this compound would initially react with the carbonyl group of the chalcone (B49325) to form a hydrazone intermediate. Subsequent intramolecular cyclization, typically promoted by a catalyst like acetic acid, results in the formation of the stable pyrazoline ring. dergipark.org.trrevistabionatura.org This reaction provides a direct route to novel pyrazoline derivatives incorporating the methyl 2-fluoro-benzoate moiety.

Table 1: Representative Synthesis of Pyrazoline Derivatives

Reactant 1 Reactant 2 Product Conditions
This compound Substituted Chalcone (α,β-unsaturated ketone) 1-(Substituted phenyl)-3,5-diaryl-4,5-dihydro-1H-pyrazole derivative Ethanol, Acetic Acid, Reflux

The resulting pyrazoline's structure can be systematically varied by choosing different substituted chalcones, allowing for the creation of a library of compounds for biological screening. nih.govnih.gov

Synthesis of Quinoxaline (B1680401) Derivatives

Quinoxalines are bicyclic heterocyclic compounds that are also of significant interest in medicinal chemistry due to their diverse pharmacological properties. orientjchem.org A primary method for synthesizing the quinoxaline ring system is the condensation of an ortho-phenylenediamine (a 1,2-diaminobenzene derivative) with a 1,2-dicarbonyl compound. orientjchem.org

While this compound is not a direct precursor in this classic synthesis, its hydrazinyl group can be utilized in alternative strategies to build quinoxaline-related structures. For example, quinoxaline hydrazides can be prepared and subsequently reacted with aldehydes to form quinoxalinyl-hydrazones. nih.gov4science.ge More directly, aryl hydrazines can react with specific precursors to form quinoxaline derivatives. nih.gov The synthesis often involves the reaction of a hydrazine derivative with a suitable diketone or its equivalent, leading to the formation of the heterocyclic ring. researchgate.net

Table 2: General Synthesis of Quinoxaline Derivatives

Reactants Product Catalyst/Conditions
Aryl-1,2-diamine and 1,2-dicarbonyl compound Substituted Quinoxaline Acidic conditions, Ethanol, Room Temperature
6-chloro-2,3-diphenylquinoxaline and Hydrazine Hydrate Quinolinhydrazine derivative Not specified

Synthesis of Benzosuberone Derivatives

Benzosuberone consists of a benzene ring fused to a seven-membered cycloheptanone (B156872) ring. This scaffold is present in several biologically active compounds. The synthesis of derivatives containing this structure can involve various cyclization strategies. While direct synthesis from this compound is not prominently documented in the provided search context, the functional groups of the molecule offer potential synthetic routes.

For example, the hydrazinyl group could be transformed into other functionalities, such as an azide (B81097) via diazotization, which could then undergo intramolecular cyclization onto a suitably positioned side chain attached to the benzene ring. Alternatively, the aromatic ring of the benzoate (B1203000) could be involved in a Friedel-Crafts type acylation with a precursor that contains the seven-membered ring, followed by further modifications. The versatility of the hydrazinyl group allows for its conversion into various other functional groups, making it a strategic starting point for complex, multi-step syntheses of fused ring systems like benzosuberones.

Formation of Other Fluorinated Benzoate Derivatives and Related Heterocycles

This compound serves as a versatile building block in organic synthesis for the creation of a diverse array of fluorinated benzoate derivatives and fused heterocyclic systems. The reactivity of the hydrazinyl group is central to these transformations, allowing for the construction of various cyclic and acyclic structures.

One of the primary applications of this compound is in the synthesis of other fluorinated benzoate derivatives through reactions involving the hydrazinyl moiety. For instance, the hydrazinyl group can be acylated to form N-acylhydrazinyl benzoates. These reactions are typically carried out by treating this compound with acyl chlorides or anhydrides under basic conditions. The resulting derivatives can possess modified pharmacokinetic or pharmacodynamic properties. Furthermore, the hydrazinyl group can undergo condensation reactions with aldehydes and ketones to form the corresponding hydrazones. These hydrazone derivatives are often crystalline solids and can serve as intermediates for further synthetic manipulations or be evaluated for their own biological activities.

The true synthetic utility of this compound, however, lies in its application as a precursor for the synthesis of various fluorinated heterocycles. Arylhydrazines are well-established precursors for a multitude of heterocyclic systems, and this compound is no exception. nih.gov

Pyrazoles: One of the most common applications of arylhydrazines is in the synthesis of pyrazoles. nih.gov Reaction of this compound with 1,3-dicarbonyl compounds, such as β-ketoesters or β-diketones, under acidic or basic conditions leads to the formation of fluorinated pyrazolyl-substituted benzoates. The reaction proceeds through an initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the pyrazole (B372694) ring.

Indazoles: The Fischer indole (B1671886) synthesis, a cornerstone of heterocyclic chemistry, can be adapted to synthesize indazoles from arylhydrazines. While the classical Fischer synthesis involves reaction with aldehydes or ketones to form indoles, variations of this reaction can lead to the formation of the isomeric indazole ring system. For instance, reaction of this compound with appropriate precursors under specific conditions can lead to the formation of fluorinated indazolyl benzoates.

Triazoles: Arylhydrazines can also be utilized in the synthesis of triazole derivatives. For example, reaction with compounds containing a nitrogen-carbon-nitrogen (N-C-N) fragment can lead to the formation of fluorinated triazolyl benzoates. These reactions often involve multi-step sequences and the use of specific coupling reagents.

The following table summarizes some of the key heterocyclic systems that can be synthesized from this compound and the general class of reagents required.

Heterocyclic SystemGeneral Reagent ClassResulting Derivative Class
Pyrazoles1,3-Dicarbonyl compoundsFluorinated Pyrazolyl-substituted Benzoates
IndazolesAldehydes/Ketones (under specific conditions)Fluorinated Indazolyl Benzoates
TriazolesCompounds with N-C-N fragmentFluorinated Triazolyl Benzoates

These examples highlight the significant potential of this compound as a scaffold for the generation of diverse libraries of fluorinated heterocyclic compounds for further investigation in medicinal chemistry.

Structure-Activity Relationship (SAR) Studies in Related Analogues

While specific structure-activity relationship (SAR) studies on derivatives of this compound are not extensively reported in the public domain, valuable insights can be extrapolated from SAR studies on analogous fluorinated benzoic acid derivatives and related heterocyclic compounds. psu.edu The strategic placement of the fluorine atom and the hydrazinyl group on the benzoate ring provides a unique template for medicinal chemists to explore and establish SAR.

The fluorine atom at the 2-position of the benzoate ring is expected to significantly influence the molecule's properties. Fluorine is a small, highly electronegative atom that can alter the acidity of the carboxylic acid (or its ester), modulate the lipophilicity, and influence the conformation of the molecule through steric and electronic effects. nih.gov In many drug candidates, the introduction of a fluorine atom can lead to improved metabolic stability and enhanced binding affinity to target proteins. SAR studies on related fluorinated compounds often reveal that the position and number of fluorine substituents are critical for biological activity.

When the hydrazinyl group is incorporated into a heterocyclic ring, the SAR becomes more complex. The type of heterocycle formed (e.g., pyrazole, indole, triazole) will dictate the three-dimensional arrangement of atoms and the distribution of electronic charge. SAR studies would then explore how different substituents on the heterocyclic ring affect activity. For instance, in a series of pyrazole derivatives, one might investigate the effect of varying the substituents at different positions of the pyrazole ring.

A hypothetical SAR exploration for derivatives of this compound could be summarized in the following table:

Position of ModificationType of ModificationPotential Impact on Activity
2-Position (Fluorine)Substitution with other halogens or small alkyl groupsAltered electronics, lipophilicity, and metabolic stability.
3-Position (Hydrazinyl)Acylation, alkylation, formation of hydrazonesModified hydrogen bonding potential, size, and lipophilicity.
3-Position (Heterocycle)Variation of heterocyclic ring system (e.g., pyrazole vs. triazole)Significant changes in overall molecular shape and electronic properties.
Substituents on HeterocycleIntroduction of various functional groupsFine-tuning of binding affinity, selectivity, and pharmacokinetic properties.

By systematically synthesizing and testing a library of such derivatives, medicinal chemists can build a comprehensive understanding of the SAR, leading to the identification of compounds with optimized potency, selectivity, and pharmacokinetic profiles.

Exploration of Prodrug and Deuteration Strategies in Derivative Optimization

In the quest to optimize the therapeutic potential of lead compounds derived from this compound, prodrug and deuteration strategies represent two powerful approaches in modern medicinal chemistry. These strategies aim to improve the pharmacokinetic properties of a drug candidate, such as its absorption, distribution, metabolism, and excretion (ADME), without compromising its intrinsic pharmacological activity.

Prodrug Strategies:

A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes enzymatic or chemical transformation in the body to release the active drug. mdpi.com For derivatives of this compound, several prodrug strategies could be envisioned, primarily targeting the functional groups present in the molecule.

If the methyl ester is hydrolyzed to the corresponding carboxylic acid, this group becomes a prime candidate for prodrug modification. Ester prodrugs are commonly employed to enhance the lipophilicity and oral bioavailability of carboxylic acid-containing drugs. For example, the carboxylic acid could be esterified with various alcohols to create more lipophilic esters that can more easily cross cell membranes. These ester prodrugs would then be cleaved by esterases in the body to release the active carboxylic acid.

The hydrazinyl moiety, or derivatives thereof, also presents opportunities for prodrug design. For instance, if a primary or secondary amine is present in the final active compound, it could be temporarily masked to improve its properties. N-acylation, for example, can reduce the basicity of an amine and increase its lipophilicity. nih.gov These acyl groups can be designed to be cleaved by amidases in vivo. Another approach involves the formation of Schiff bases (imines) by reacting the amine with an aldehyde or ketone. The stability of the resulting imine can be tuned to allow for its hydrolysis and release of the parent amine at the desired site of action.

Deuteration Strategies:

Deuteration involves the selective replacement of one or more hydrogen atoms in a drug molecule with its heavier isotope, deuterium (B1214612). nih.gov This subtle structural modification does not typically alter the drug's shape or its interaction with its biological target. However, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a significant reduction in the rate of metabolic reactions that involve the cleavage of that bond, a phenomenon known as the kinetic isotope effect. acs.org

For derivatives of this compound, deuteration could be strategically employed to block sites of metabolic oxidation. For example, if a particular position on the aromatic ring or on an alkyl substituent is found to be susceptible to cytochrome P450-mediated oxidation, replacing the hydrogen at that position with deuterium could slow down this metabolic pathway. This can lead to several beneficial outcomes, including:

Increased drug exposure: By reducing the rate of metabolism, the drug may remain in the body for a longer period, leading to a longer half-life and potentially allowing for less frequent dosing.

Improved safety profile: If a metabolite is responsible for toxicity, reducing its formation through deuteration can lead to a safer drug.

Reduced drug-drug interactions: If the metabolic pathway being blocked is a major one, deuteration can reduce the potential for interactions with other drugs that are metabolized by the same enzymes.

The following table outlines potential prodrug and deuteration strategies for derivatives of this compound:

StrategyTarget Functional Group/PositionRationale
Prodrug Carboxylic Acid (from ester hydrolysis)Enhance lipophilicity and oral absorption through esterification.
Prodrug Amine/Hydrazine DerivativeMask polarity, improve permeability, and control release through N-acylation or imine formation.
Deuteration Metabolically labile C-H bonds on the aromatic ring or substituentsSlow down metabolic oxidation, increase half-life, and improve the safety profile.

The application of these strategies requires a thorough understanding of the metabolism and pharmacokinetic properties of the lead compound. When applied judiciously, prodrug and deuteration approaches can significantly enhance the therapeutic potential of derivatives of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.